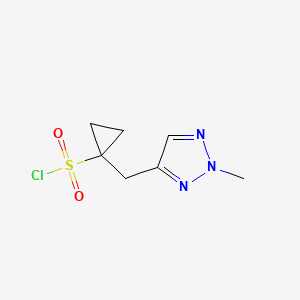![molecular formula C7H4BrClN2 B13569609 3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
3-Bromo-8-chloroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Métodos De Preparación
The synthesis of 3-Bromo-8-chloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction is carried out in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidizing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-Bromo-8-chloroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine or chlorine atoms with other functional groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using agents like TBHP, leading to the formation of imidazo[1,5-a]pyridine derivatives.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced imidazo[1,5-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-8-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
3-Bromo-8-chloroimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the chlorine atom.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Another structural isomer with different biological activities.
Imidazo[1,5-a]pyrimidine derivatives: These compounds have a similar core structure but include a pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
Fórmula molecular |
C7H4BrClN2 |
|---|---|
Peso molecular |
231.48 g/mol |
Nombre IUPAC |
3-bromo-8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-4-6-5(9)2-1-3-11(6)7/h1-4H |
Clave InChI |
WNRGPMFVYCBJCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2Br)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





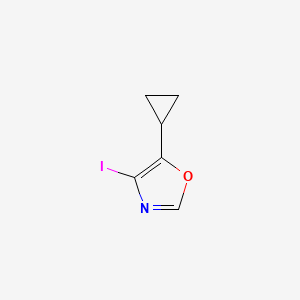

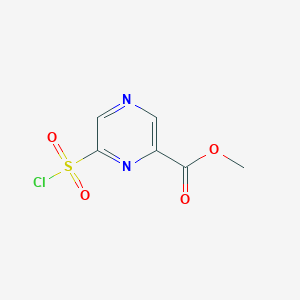
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)

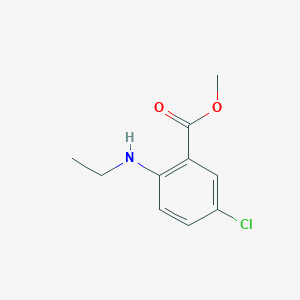

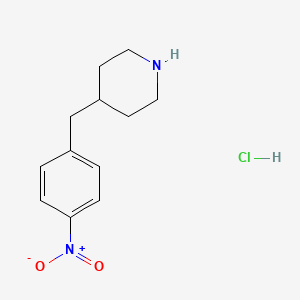
![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
